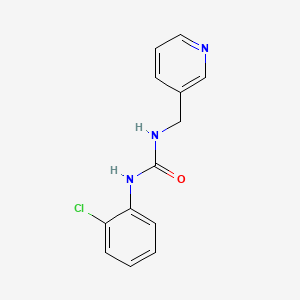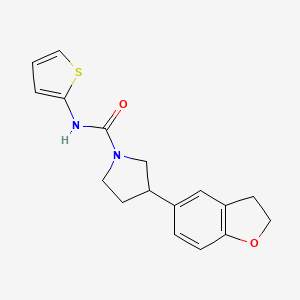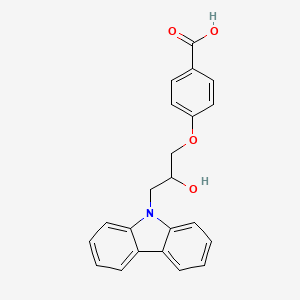
Acide 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoïque
Vue d'ensemble
Description
Reagents: 9-bromocarbazole, epichlorohydrin
Conditions: Reflux in the presence of a base such as potassium carbonate
Reaction: Nucleophilic substitution to form 9-(2,3-epoxypropoxy)carbazole.
Step 3: Esterification with Benzoic Acid
Reagents: 9-(2,3-epoxypropoxy)carbazole, benzoic acid
Conditions: Acidic or basic catalysis
Reaction: Formation of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Applications De Recherche Scientifique
4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mécanisme D'action
Target of Action
The primary targets of the compound “4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, presence of other molecules, and cellular environment.
Analyse Biochimique
Biochemical Properties
4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which facilitate its binding to specific biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states . Additionally, the compound’s carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis .
Cellular Effects
The effects of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling proteins, the compound can alter gene expression patterns and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species . Furthermore, the compound’s interaction with DNA can lead to changes in cell cycle progression and apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid exerts its effects through several mechanisms. The compound’s ability to form hydrogen bonds and π-π interactions enables it to bind to specific biomolecules, such as enzymes and DNA . This binding can result in enzyme inhibition or activation, depending on the target enzyme’s role in cellular processes. Additionally, the compound’s interaction with DNA can lead to changes in gene expression, either by directly affecting transcription factors or by altering the chromatin structure . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . The extent of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating gene expression . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential toxicity.
Transport and Distribution
Within cells and tissues, 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may preferentially accumulate in the nucleus due to its ability to intercalate with DNA . Additionally, its distribution can be influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear transport proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and DNA interactions . Additionally, the compound’s localization to mitochondria can influence cellular metabolism and oxidative stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the hydroxypropoxy group. The final step involves the esterification or amidation of the functionalized carbazole with benzoic acid.
-
Step 1: Preparation of 9H-carbazole
Reagents: Carbazole, bromine
Conditions: Reflux in acetic acid
Reaction: Carbazole is brominated to form 9-bromocarbazole.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of 4-(3-(9H-carbazol-9-yl)-2-oxopropoxy)benzoic acid.
Reduction: Formation of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(9H-carbazol-9-yl)benzoic acid
- 4-(9H-carbazol-9-yl)phenylboronic acid
Comparison
4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is unique due to the presence of the hydroxypropoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature makes it more versatile for various applications, particularly in medicinal chemistry and organic electronics.
Propriétés
IUPAC Name |
4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-16(14-27-17-11-9-15(10-12-17)22(25)26)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAWNLLVQPPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


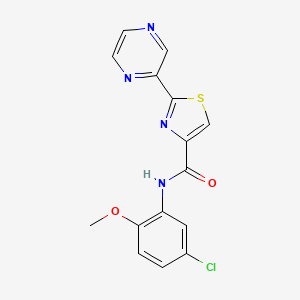
![1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole](/img/structure/B2505435.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)
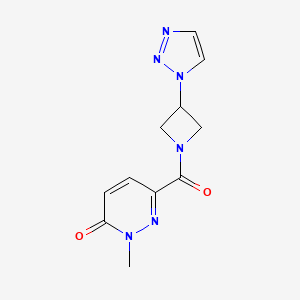
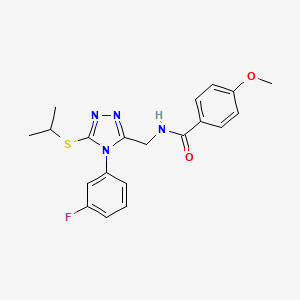


![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)


